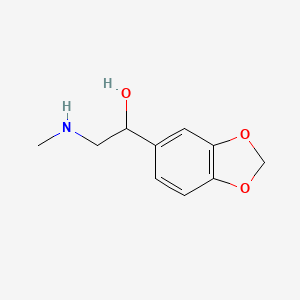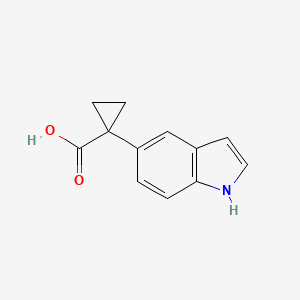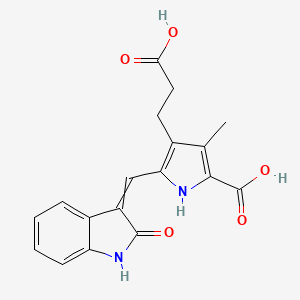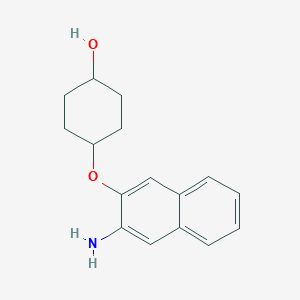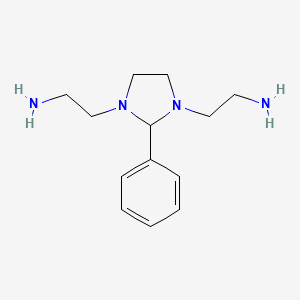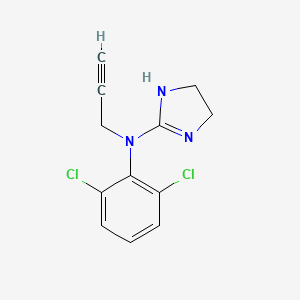
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Overview
Description
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, tert-butyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts like PTSA–ZnCl2 . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could modulate biochemical pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazole Containing Compounds: Known for their therapeutic potential and similar synthetic routes.
Uniqueness
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-10-14(13-8-6-5-7-9-13)15(12-19)16(20)22-4/h5-9H,10-12H2,1-4H3 |
InChI Key |
AZQAWYLYNVTJML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

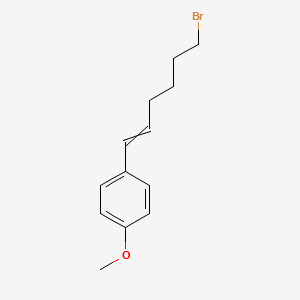

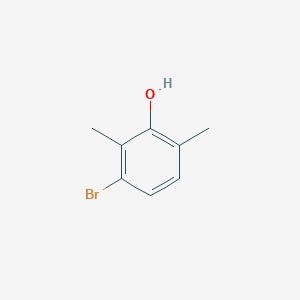
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8464667.png)
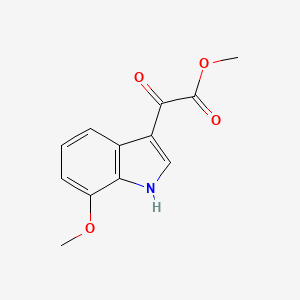
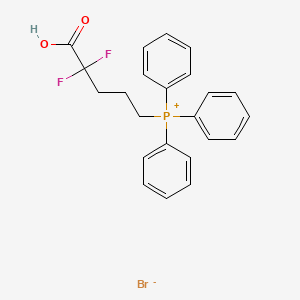
![{[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane](/img/structure/B8464680.png)
